molecular formula C15H12OS B7874533 Naphthalen-2-yl(thiophen-3-yl)methanol

Naphthalen-2-yl(thiophen-3-yl)methanol

Cat. No.: B7874533
M. Wt: 240.3 g/mol
InChI Key: NRXYTBXMGFVYIN-UHFFFAOYSA-N
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Description

Naphthalen-2-yl(thiophen-3-yl)methanol is an organic compound with the molecular formula C15H12OS and a molecular weight of 240.32 . This methanol derivative features a naphthalene ring system linked to a thiophene heterocycle via a methanol group, creating a structure of interest in various research fields . The naphthalene moiety is a well-studied polycyclic aromatic hydrocarbon known for its aromaticity and use in synthetic chemistry . The thiophene ring is a five-membered heterocycle containing sulfur, frequently explored in medicinal chemistry for its diverse biological properties . Compounds incorporating thiophene and naphthalene subunits are valuable intermediates in the development of new chemical entities . For example, structurally similar molecules containing thiophene rings have been synthesized and evaluated for potential biological activities in scientific research . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

naphthalen-2-yl(thiophen-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12OS/c16-15(14-7-8-17-10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXYTBXMGFVYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: Naphthalen-2-yl(thiophen-3-yl)methanol has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Naphthalen-2-yl(thiophen-3-yl)methanol exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it may interfere with cellular signaling pathways or inhibit specific enzymes involved in cancer cell proliferation.

Molecular Targets and Pathways Involved:

  • Antimicrobial: Cell membrane disruption, inhibition of cell wall synthesis

  • Anticancer: Inhibition of kinases, disruption of apoptosis pathways

Comparison with Similar Compounds

Substituent Variations on the Naphthalene Ring

  • (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol (CAS 1443325-18-5) Structural Difference: Methoxy group at the 6-position of naphthalene. Properties: Molecular formula C₁₆H₁₄O₂S, molecular weight 270.35, predicted density 1.259 g/cm³, boiling point 467.7°C .

Phenyl vs. Naphthalene Core

  • (2-Nitrophenyl)(thiophen-3-yl)methanol (Compound 62) Structural Difference: Phenyl ring with a nitro group replaces naphthalene. mellonella larvae: p = 0.0203) . Comparison: The nitro group introduces strong electron-withdrawing effects, increasing reactivity but reducing lipophilicity compared to naphthalene-based analogs.

Linker Group Modifications

  • 3-[4-(Thiophene-3-carbonyl)naphthalen-2-yl]-benzoic acid (4e) Structural Difference: Carbonyl linker instead of hydroxymethyl. Synthesis: Microwave-assisted benzannulation with Pd catalysis .

Heterocyclic Additions

  • (1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol (CAS 2090951-91-8) Structural Difference: Thiophene integrated into a pyrazole ring system. Properties: Molecular formula C₁₀H₁₂N₂OS, molecular weight 208.28 . Comparison: The pyrazole moiety introduces additional hydrogen-bonding sites and rigidity, which may enhance target selectivity in enzyme inhibition.

Fluorinated Derivatives

  • Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol (CAS 1275371-39-5) Structural Difference: Trifluoromethoxy-substituted phenyl replaces naphthalene. Properties: Molecular formula C₁₂H₉F₃O₂S, molecular weight 274.26 . Impact: The trifluoromethoxy group increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration compared to naphthalene systems.

Data Table: Key Structural Analogs and Properties

Compound Name Structural Variation Molecular Formula Molecular Weight Key Property/Activity Reference
(6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol Methoxy on naphthalene C₁₆H₁₄O₂S 270.35 Enhanced solubility
(2-Nitrophenyl)(thiophen-3-yl)methanol Nitrophenyl core C₁₁H₈NO₃S Not reported Quorum sensing inhibition
4-((Benzo[b]thiophen-3-yl)phenyl)methanol Benzothiophene moiety C₁₇H₁₂OS 272.34 Pd-catalyzed synthesis
Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol Trifluoromethoxy group C₁₂H₉F₃O₂S 274.26 Increased metabolic stability
(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol Pyrazole-thiophene hybrid C₁₀H₁₂N₂OS 208.28 Potential kinase inhibition

Biological Activity

Naphthalen-2-yl(thiophen-3-yl)methanol is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its interactions with various biological targets, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with a thiophene moiety and a hydroxymethyl group. This unique structure allows for diverse interactions with biological systems, making it a candidate for therapeutic applications.

1. Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophenes and naphthalenes have shown activity against various bacterial strains. In vitro studies have demonstrated that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against different bacterial strains .

2. Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of human monoamine oxidase (hMAO), particularly the MAO-B isoform, which is relevant in neurodegenerative diseases like Parkinson's disease. Preliminary studies suggest that naphthalenes with thiophene substituents can exhibit selective inhibition of hMAO-B, potentially leading to neuroprotective effects . Molecular docking studies have indicated favorable binding interactions between the compound and the enzyme's active site, suggesting that modifications to its structure could enhance its inhibitory potency .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including those similar to this compound. The research highlighted that certain derivatives displayed potent activity against E. coli and C. albicans, with MIC values significantly lower than those of standard antibiotics . This suggests that structural modifications could enhance the antimicrobial properties of naphthalene-thiophene hybrids.

Case Study 2: Neuroprotective Potential

In another study focused on hMAO inhibition, several benzo[b]thiophen-3-ol derivatives were synthesized and tested for their ability to modulate neurotransmitter levels in rat cortex synaptosomes. The findings indicated that these compounds could reduce oxidative stress markers and improve neurotransmitter balance, supporting their potential use in treating neurodegenerative conditions . Although not directly tested on this compound, these results provide a framework for exploring similar compounds in neuroprotection.

Data Tables

Biological Activity Target Organism/Enzyme MIC (µM) Reference
AntibacterialE. coli0.0195
AntifungalC. albicans0.0048
hMAO-B InhibitionHuman Monoamine OxidaseIC50 TBD

Q & A

Q. What are the common synthetic routes for preparing Naphthalen-2-yl(thiophen-3-yl)methanol, and what reagents are typically employed?

this compound is synthesized via multi-step reactions involving coupling between naphthalene and thiophene derivatives. A typical method includes:

  • Step 1 : Functionalization of thiophene-3-carbaldehyde via Grignard or organometallic coupling to introduce the hydroxymethyl group.
  • Step 2 : Cross-coupling (e.g., Suzuki-Miyaura) between a naphthalen-2-ylboronic acid and a thiophen-3-ylmethanol precursor, using palladium catalysts (e.g., Pd/C) in tetrahydrofuran (THF) or dimethylformamide (DMF) .
  • Reagents : Sodium hydride (base), THF (solvent), and palladium catalysts are commonly used. Continuous flow reactors may optimize reaction efficiency in industrial settings .

Q. How is the compound characterized to confirm its structure and purity?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to verify substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula confirmation (e.g., observed m/z 314.0759 vs. calculated 314.0765 for related analogs) .
  • X-ray Crystallography : Resolves 3D structure; SHELXL is widely used for refinement, particularly for resolving dihedral angles between aromatic systems (e.g., thiophene-naphthalene dihedral angles ≈24–88°) .
  • Purity Analysis : HPLC or GC-MS, with purity ≥95% reported in optimized syntheses .

Q. Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC15_{15}H12_{12}OSDerived
Molecular Weight240.32 g/molCalculated
CAS NumberNot explicitly reported
Key Functional GroupsHydroxymethyl, thiophene, naphthalene

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported stereochemical outcomes?

Conflicting stereochemical assignments (e.g., axial vs. equatorial hydroxymethyl orientation) arise from poor diffraction quality or dynamic disorder. Methodological solutions include:

  • High-Resolution Data Collection : Use synchrotron radiation to enhance data resolution (<1.0 Å).
  • SHELXL Refinement : Apply TWIN and BASF commands for twinned crystals, and restraints for flexible groups .
  • Comparative Analysis : Overlay solved structures with computational models (DFT-optimized geometries) to validate bond angles and torsion parameters .

Q. What strategies optimize reaction yields in cross-coupling steps, and how are data inconsistencies addressed?

Yields vary due to catalyst poisoning or competing side reactions. Optimization approaches:

  • Catalyst Screening : Pd(OAc)2_2/XPhos systems improve coupling efficiency over Pd/C in polar solvents .
  • Microwave-Assisted Continuous Flow (MACOS) : Reduces reaction time (e.g., from 24h to 10min) and improves reproducibility .
  • Troubleshooting Low Yields : Monitor byproducts via LC-MS; adjust stoichiometry (e.g., boronic acid:halide ratio from 1:1 to 1.2:1) to suppress homo-coupling .

Q. How does the compound interact with biological targets, and what methodological frameworks are used to study its mechanism?

While direct data on this compound is limited, analogs suggest:

  • Receptor Binding : Thiophene and naphthalene moieties engage in π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450).
  • Assays :
    • Fluorescence Quenching : To measure binding constants (Kd_d) with proteins.
    • Molecular Dynamics Simulations : Predict binding modes using AutoDock or GROMACS .
  • Contradiction Management : Discrepancies between in silico and experimental data are resolved by iterative refinement of force field parameters .

Q. Table 2: Biological Activity of Structural Analogs

CompoundActivityTargetReference
(5-Cyclopropyl-3-thienyl)methanolAnticancer (IC50_{50} = 2.5 μM)Topoisomerase II
Bipyraloxifene derivativesEstrogen receptor modulationER-α/β

Data Contradiction Analysis

Q. How are discrepancies in reported solubility and stability profiles reconciled?

Divergent solubility data (e.g., in DMSO vs. aqueous buffers) arise from:

  • pH-Dependent Behavior : The hydroxymethyl group ionizes at high pH, increasing aqueous solubility.
  • Degradation Pathways : Oxidative degradation of thiophene under light/heat; addressed via stability-indicating HPLC methods (e.g., gradient elution with UV detection at 254 nm) .

Q. Why do crystallographic studies report varying dihedral angles between the naphthalene and thiophene rings?

Differences stem from:

  • Crystal Packing Effects : Hydrogen bonding (e.g., O-H···N interactions) forces conformational adjustments.
  • Temperature During Data Collection : Lower temperatures (100 K) reduce thermal motion, yielding more precise angles .

Methodological Recommendations

  • Synthesis : Prioritize MACOS for scalability and yield consistency .
  • Characterization : Combine XRD with DFT calculations for ambiguous stereochemistry .
  • Biological Assays : Use orthogonal techniques (e.g., SPR and ITC) to validate binding affinities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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